Praseodymium oxide

Description

Structure

2D Structure

Properties

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Pr/q3*-2;2*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKQUGHLEMYQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

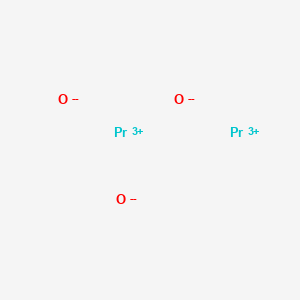

[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pr2O3, O3Pr2 | |

| Record name | Praseodymium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884498 | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.814 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11113-81-8, 12036-32-7 | |

| Record name | Praseodymium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium oxide (Pr2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipraseodymium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Praseodymium Oxide Materials

Conventional and Wet Chemical Synthesis Approaches

Wet chemical methods are widely employed for the synthesis of praseodymium oxide materials due to their ability to produce nanoparticles with controlled characteristics. These methods typically involve the chemical transformation of a praseodymium precursor in a liquid medium.

Calcination is a fundamental and traditional method for synthesizing this compound. nanografi.comwikipedia.org This process involves the thermal decomposition of praseodymium-containing precursors, such as nitrates, hydroxides, acetates, or oxalates, at elevated temperatures in the presence of air. nanografi.comwikipedia.org For instance, heating praseodymium nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) or praseodymium hydroxide (B78521) (Pr(OH)₃) at temperatures exceeding 500°C results in the formation of praseodymium (III,IV) oxide (Pr₆O₁₁). nanografi.comwikipedia.org

The calcination temperature and duration are critical parameters that significantly influence the physical properties of the resulting oxide, including particle size, lattice parameters, and phase purity. nanografi.comwikipedia.org Lower calcination temperatures, typically between 600°C and 800°C, tend to produce nanoscale particles, while higher temperatures can lead to sintering and the formation of larger, micron-sized aggregates. The decomposition atmosphere, whether it be oxygen, an inert gas like argon, or a mixture, also plays a role in determining the final oxide's stoichiometry and surface characteristics. ekb.eg

Table 1: Effect of Calcination Temperature on this compound Synthesis

| Precursor | Calcination Temperature (°C) | Resulting Phase | Particle Size | Reference |

|---|---|---|---|---|

| Praseodymium Nitrate | 600 | Pr₆O₁₁ | ~10 nm | |

| Praseodymium Nitrate | 800+ | Pr₆O₁₁ | Micron-sized aggregates | |

| Praseodymium Oxalate (B1200264) | 750 (Microwave) | Pr₆O₁₁ | Stable median diameter | acs.org |

The sol-gel method is a versatile wet-chemical technique for producing high-purity this compound powders with controlled nano- and micro-sized structures. researchgate.net This process involves the transition of a colloidal solution (sol) into a gel-like network, which is then dried and calcined to yield the final oxide. researchgate.net A notable variation is the propylene (B89431) oxide-assisted sol-gel method. acs.orgcapes.gov.br In this approach, propylene oxide acts as a gelation agent, facilitating the formation of a homogeneous gel from a praseodymium salt solution. acs.orgua.pt

The resulting xerogel is subsequently ground and calcined at relatively low temperatures (300-550°C) to produce nanocrystalline Pr₆O₁₁ with a cubic fluorite-like structure. acs.orgacs.org The molar ratio of propylene oxide to the praseodymium precursor and the calcination temperature are key parameters that can be adjusted to control the properties of the final material. acs.org This method offers advantages in achieving a high degree of homogeneity and purity in the synthesized oxide. researchgate.net

The citrate (B86180) method and the modified Pechini method are sophisticated sol-gel techniques that allow for the synthesis of highly uniform and nanocrystalline this compound. acs.orgcapes.gov.br

In the citrate method , praseodymium nitrate is mixed with citric acid dissolved in a solvent like ethanol. acs.org The resulting sol is then dried and calcined to produce Pr₆O₁₁ nanoparticles. acs.org The molar ratio of citric acid to the metal precursor is a critical factor influencing the characteristics of the final product. acs.org

The modified Pechini method is a polymerizable complex route that involves the chelation of metal cations by a carboxylic acid, such as citric acid, followed by polyesterification with a polyhydroxyl alcohol like ethylene (B1197577) glycol. acs.orgnih.govakjournals.com This process forms a polymeric resin that entraps the metal cations in a homogeneous matrix. nih.gov Subsequent calcination of this resin at controlled temperatures leads to the formation of fine, stoichiometric this compound powders. nih.govua.eselsevier.es The Pechini method is particularly advantageous for producing complex oxides and doped materials with excellent phase purity and controlled stoichiometry. nih.govakjournals.com

Table 2: Comparison of Citrate and Modified Pechini Methods

| Method | Key Reagents | Process | Advantages | Reference |

|---|---|---|---|---|

| Citrate Method | Praseodymium Nitrate, Citric Acid, Ethanol | Sol formation, drying, calcination | Simplicity, good for nanoparticles | acs.org |

Hydrothermal and solvothermal synthesis are methods that utilize high temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to crystallize materials directly from the solution. These techniques are effective for producing well-defined this compound nanostructures with controlled morphologies, such as nanorods and nanoparticles. researchgate.netnih.gov

In a typical hydrothermal synthesis, a praseodymium salt solution is subjected to elevated temperatures (e.g., 80°C or higher) in a sealed vessel. nih.gov The pH of the starting solution and the reaction temperature are critical parameters that influence the crystalline phase and morphology of the final product. nih.gov For instance, by adjusting these parameters, various shapes like plates, rods, and tubes of europium hydroxide, a related rare-earth compound, have been successfully synthesized, which can then be converted to the oxide. nih.gov

Microwave-assisted synthesis is a rapid and energy-efficient method for producing this compound nanostructures. rgnpublications.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. mdpi.comcdmf.org.br The rapid and uniform heating provided by microwaves can lead to the formation of nanoparticles with a more uniform dispersion and a lower degree of agglomeration. acs.orgnih.gov

Microwave-assisted methods have been successfully employed in various synthesis routes, including hydrothermal and solid-state reactions. mdpi.comresearchgate.net For example, high-purity praseodymium hydroxide (Pr(OH)₃) nanorods can be synthesized on a large scale using a microwave-assisted heating method, which can then be converted to Pr₆O₁₁ nanorods through thermal decomposition. researchgate.net This approach offers advantages in terms of speed, energy savings, and the potential for large-scale production. acs.org

Solid-state synthesis is a traditional and straightforward method for preparing this compound, often involving the high-temperature thermolysis of praseodymium salts. nanografi.comresearchgate.net This method typically involves grinding together solid precursors and heating them at high temperatures to induce a chemical reaction and form the desired oxide. osti.gov

For instance, Pr₆O₁₁ can be synthesized by the high-temperature thermolysis of praseodymium salts like praseodymium nitrate. researchgate.net Solid-state reactions are also used to create complex, multicomponent rare-earth oxides by sintering a mixture of binary oxides at high temperatures (e.g., 1450°C). osti.gov The composition of the starting materials, the sintering atmosphere, and the cooling rate are crucial factors that determine the final phase formation. osti.gov While effective, solid-state methods can sometimes result in products with larger crystallite sizes and less uniformity compared to wet chemical methods. researchgate.net

Microwave-Assisted Synthesis of this compound Nanostructures

Advanced and Nanostructure-Specific Synthesis Techniques

Modern materials science demands precise control over the morphology and properties of materials, leading to the development of sophisticated synthesis techniques. For this compound, several advanced methods have been established to create specific nanostructures such as nanofibers, thin films, and doped systems.

Electrospinning for this compound Nanofibers

Electrospinning has emerged as a versatile and effective method for producing continuous nanofibers. In the context of this compound, well-defined and uniform Pr₆O₁₁ nanofibers have been successfully synthesized using this technique.

A common approach involves the electrospinning of a sol-gel solution. For instance, a solution containing praseodymium(III) nitrate hexahydrate as the praseodymium source and a polymer carrier, such as polyvinylpyrrolidone (B124986) (PVP) or polyvinyl acetate (B1210297), is prepared. This solution is then subjected to a high-voltage electrostatic field, causing the ejection of a polymer jet that solidifies into nanofibers on a collector. Subsequent heat treatment is crucial for the formation of the final ceramic nanofibers. The as-spun composite mat is typically dried and then calcined in air at elevated temperatures. A study demonstrated that drying at 80°C for 24 hours, followed by annealing at 600°C for 2 hours, yields crystalline Pr₆O₁₁ nanofibers with a typical cubic structure and diameters around 20 nm. The calcination process removes the polymer matrix and facilitates the conversion of the praseodymium precursor into its oxide form.

| Parameter | Description | Finding |

| Precursors | Praseodymium source and polymer carrier. | Praseodymium(III) nitrate hexahydrate and Polyvinyl acetate. alfa-chemistry.com |

| Drying | Initial removal of solvent from as-spun fibers. | 80°C for 24 hours under vacuum. alfa-chemistry.com |

| Annealing | High-temperature treatment for polymer removal and crystallization. | 600°C for 2 hours in a static air furnace. alfa-chemistry.com |

| Morphology | Final structure and size of the nanofibers. | Uniform fibers with lengths in the hundreds of nanometers and diameters of approximately 20 nm. alfa-chemistry.com |

| Crystallinity | The crystal structure of the final product. | Typical cubic structure of Pr₆O₁₁. alfa-chemistry.com |

Atomic Layer Deposition (ALD) for this compound Thin Films

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This method is particularly valuable for applications in microelectronics.

For this compound, ALD processes have been developed using various precursors. One notable process involves the use of a novel volatile precursor, tris(N,N′-diisopropylacetamidinato)praseodymium, abbreviated as Pr(amd)₃, in conjunction with trimethylaluminum (B3029685) (TMA) and water to grow praseodymium aluminum oxide (PrₓAl₂₋ₓO₃) thin films. mdpi.com This process allows for the deposition of smooth, amorphous films with varying compositions. The growth temperatures for this process are typically in the range of 200–315°C. mdpi.com Below 315°C, self-limiting growth is observed, which is a hallmark of the ALD technique. mdpi.com

Another ALD route for this compound (PrOₓ) thin films utilizes Pr(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione) and ozone (O₃) as precursors. nih.gov This process has been shown to form different phases of this compound depending on the deposition temperature; PrO₂ can be formed at 225–250°C, while Pr₆O₁₁ is formed at 275°C. nih.gov

| Precursor System | Co-reactant(s) | Deposition Temperature | Resulting Film |

| Tris(N,N′-diisopropylacetamidinato)praseodymium | Trimethylaluminum, Water | 200–315°C | Praseodymium aluminum oxide (PrₓAl₂₋ₓO₃) mdpi.com |

| Pr(thd)₃ | Ozone (O₃) | 225–325°C | This compound (PrOₓ) with various stoichiometries (e.g., PrO₂, Pr₆O₁₁) nih.gov |

In Situ Pyrolysis Routes for Doped this compound Systems

In situ pyrolysis offers a strategic pathway for synthesizing doped oxide materials, where the dopant is integrated into a precursor matrix that is subsequently pyrolyzed. This method can yield materials with high surface areas and well-dispersed active sites.

A notable example is the preparation of praseodymium-doped chromium oxide (Cr₂O₃) catalysts via the in situ pyrolysis of a metal-organic framework (MOF), specifically MIL-101(Cr). ereztech.comwikipedia.org In this approach, the praseodymium precursor is introduced into the MIL-101(Cr) framework. The subsequent pyrolysis of this composite material leads to the decomposition of the organic ligands, forming a mixed micro-mesoporous Cr₂O₃ structure with highly dispersed praseodymium species. ereztech.com This technique leverages the structure of the MOF precursor to create a catalyst with enhanced properties, such as a high specific surface area and an increased number of acidic sites, which are beneficial for catalytic applications like the oxidation of chlorinated volatile organic compounds. ereztech.comwikipedia.org The pyrolysis strategy results in catalysts with superior properties compared to those prepared by conventional methods like coprecipitation. ereztech.com

Solution Casting/Intercalation for Composite Films

The solution casting or intercalation method is a straightforward and cost-effective technique for fabricating polymer-based composite films. This method involves dissolving a polymer in a suitable solvent, dispersing the desired inorganic nanoparticles into the solution, and then casting the mixture onto a substrate to allow for solvent evaporation, which leaves behind a composite film.

This technique has been employed to create flexible nanocomposite films of this compound. For instance, this compound (Pr₂O₃) nanoparticles have been embedded into a polyvinylidene fluoride (B91410) (PVDF) polymer matrix. nih.govnih.gov The process typically starts with dissolving PVDF in a solvent like dimethylformamide (DMF). nih.govnih.gov The synthesized Pr₂O₃ nanoparticles are then added to the polymer solution and stirred vigorously to achieve a homogeneous dispersion. nih.govnih.gov The resulting mixture is cast into a petri dish, and the solvent is evaporated in an oven, resulting in a PVDF-Pr₂O₃ nanocomposite film. nih.govnih.gov This method allows for the incorporation of the functional properties of this compound into a flexible polymer matrix.

Influence of Synthesis Parameters on this compound Characteristics

The final properties of this compound materials are intrinsically linked to the parameters of the synthesis process. The choice of precursor chemistry, in particular, plays a pivotal role in determining the oxide's formation pathway and stoichiometry.

Impact of Precursor Chemistry on Oxide Formation and Stoichiometry

The chemical nature of the praseodymium precursor is a critical factor that dictates the characteristics of the resulting oxide. Different precursors exhibit varied decomposition behaviors, influencing the morphology, phase composition, and stoichiometry of the final product.

For example, the thermal decomposition of hydrated praseodymium acetate and praseodymium oxalate yields this compound, but the pathway and final product characteristics are dependent on the precursor. nih.gov Studies using praseodymium oxalate as a precursor have shown that microwave-assisted calcination at 750°C for 2 hours results in the formation of crystalline Pr₆O₁₁ with a cubic structure. The heating method and temperature directly affect the particle size distribution and morphology of the oxide powder.

Furthermore, the use of different praseodymium alkoxide and amido molecular precursors in solvothermal synthesis demonstrates a templating influence on the resulting nanostructures. metal-organic-frameworks.eu The reactivity of the ligands towards hydrolysis and the arrangement of metal-oxygen units within the precursor molecule affect the kinetics of the oxide formation, leading to significant changes in the morphology (e.g., nanorods vs. spherical particles) and phase composition of the final material. For instance, a precursor containing chloride ligands, such as [PrCl{OC(tBu)₃}₂(THF)]₂, can lead to the formation of Pr(OH)₂Cl or PrOCl upon solvothermal decomposition. This highlights the direct correlation between the precursor's chemical configuration and the final ceramic's properties.

| Precursor | Synthesis Method | Key Finding |

| Praseodymium Oxalate | Microwave Calcination | Complete decomposition to cubic Pr₆O₁₁ at 750°C. Particle size and morphology are dependent on calcination temperature. |

| [Pr₃(μ₃-OtBu)₂(μ₂-OtBu)₃(OtBu)₄(HOtBu)₂] | Solvothermal Synthesis | Produces nanorods of Pr(OH)₃ due to its specific chemical configuration. metal-organic-frameworks.eu |

| [PrCl{OC(tBu)₃}₂(THF)]₂ | Solvothermal Synthesis | Results in Pr(OH)₂Cl or PrOCl due to the presence of chlorine in the precursor. metal-organic-frameworks.eu |

| Praseodymium(III) nitrate | Thermal Decomposition | Can form different oxide phases (e.g., PrO₂, Pr₆O₁₁) depending on the decomposition atmosphere (e.g., oxygen vs. argon). |

Role of Temperature and Gas Atmosphere in this compound Phase Control

The synthesis of this compound is highly sensitive to both temperature and the surrounding gas atmosphere, which play a critical role in determining the resulting crystallographic phase. The most stable form of this compound at ambient temperature and pressure is Pr₆O₁₁, which possesses a cubic fluorite structure. nanografi.comwikipedia.org However, a variety of other phases can be formed by carefully controlling the synthesis conditions.

Typically, Pr₆O₁₁ is produced by the calcination of praseodymium salts, such as praseodymium nitrate (Pr(NO₃)₃·6H₂O) or praseodymium hydroxide (Pr(OH)₃), at temperatures exceeding 500 °C in an air atmosphere. nanografi.comwikipedia.org The specific temperature required for the formation of the crystalline oxide phase is dependent on the chosen synthesis method. acs.orgcapes.gov.br For instance, studies have shown that different synthesis routes, including traditional calcination and more modern techniques like the citrate and modified Pechini methods, all yield Pr₆O₁₁ but at varying temperature thresholds. acs.orgcapes.gov.bracs.org

The composition and structure of this compound are known to change within a defined range of temperatures. uji.es Thermal analysis reveals that praseodymium oxides undergo transformations with increasing temperature, involving the loss of oxygen and subsequent phase transitions. uji.esgenvia.com For example, under heating, Pr₆O₁₁ can lose oxygen and partially reduce to Pr₇O₁₂ at temperatures around 710–730 °C. genvia.com Further heating to around 930-940 °C can lead to the formation of the fully reduced Pr₂O₃. genvia.com Conversely, some studies have noted the transformation of Pr₆O₁₁ to Pr₂O₃ at approximately 350 °C. uji.es The discrepancies in reported transformation temperatures highlight the sensitivity of the system to experimental conditions.

The gas atmosphere during synthesis is another crucial factor. Heating praseodymium nitrate hydrate (B1144303) in an oxygen atmosphere can promote the formation of stoichiometric PrO₂, whereas calcination in an inert gas like argon favors the creation of oxygen vacancies. ekb.eg The thermal decomposition of praseodymium acetate, for instance, results in Pr₆O₁₁ in both oxygen and nitrogen atmospheres, but a mixture containing Pr₂O₃ is formed in a hydrogen atmosphere. researchgate.net This demonstrates that the final oxide phase can be precisely tuned by selecting the appropriate gas environment.

| Synthesis Parameter | Effect on this compound Phase |

| Calcination Temperature | Determines the crystalline phase, with Pr₆O₁₁ typically forming above 500°C in air. nanografi.comwikipedia.org Higher temperatures can lead to reduced phases like Pr₇O₁₂ and Pr₂O₃. genvia.com |

| Gas Atmosphere | An oxygen-rich atmosphere can favor the formation of higher oxides like PrO₂, while inert or reducing atmospheres lead to oxygen-deficient phases such as Pr₆O₁₁ or Pr₂O₃. ekb.egresearchgate.net |

| Synthesis Method | The specific preparation technique (e.g., calcination, sol-gel, citrate method) influences the temperature required for phase formation. acs.orgcapes.gov.bracs.org |

Control of Nanocrystalline Domain Size and Morphology in this compound

Several synthesis methods, including calcination of praseodymium nitrate, sol-gel methods, the citrate method, and the modified Pechini method, have been successfully employed to produce nanostructured praseodymium oxides with nanocrystalline domains around 10 nm. acs.orgcapes.gov.bracs.org The chosen synthesis route has a significant impact on the resulting particle morphology. For example, the use of a urea-based nitrate combustion method allows for the synthesis of uniform powder particles. genvia.com The addition of urea (B33335) as a complexing agent can lead to a reduction in particle size and a more homogeneous particle shape distribution. genvia.com

The morphology of the synthesized this compound can range from nanoparticles and nanorods to nanotubes. researchgate.net For instance, Pr₆O₁₁ nanotubes and nanorods have been synthesized via molten salt, hydrothermal, and thermal decomposition routes. researchgate.net The specific parameters of the synthesis, such as the type of solvent and the concentration of capping agents, have a profound influence on the final morphology and crystallite size. researchgate.net

The calcination temperature and duration are also critical factors in controlling the physical properties of the resulting nanoparticles, including their shape and lattice parameters. wikipedia.org Increasing the calcination temperature generally leads to an increase in particle size and crystallinity. kashanu.ac.ir For example, in one study, the particle size of mixed rare-earth-yttrium oxides increased from approximately 42 nm at 600 °C to about 100 nm at 1000 °C. kashanu.ac.ir The use of polymeric capping agents during precipitation can also be used to influence the morphology and size of the resulting this compound nanostructures. researchgate.net

| Synthesis Parameter | Effect on Nanocrystal Size and Morphology |

| Synthesis Method | Different methods (e.g., sol-gel, Pechini, hydrothermal) yield varying morphologies such as nanoparticles, nanorods, and nanotubes. acs.orgcapes.gov.bracs.orgresearchgate.netresearchgate.net |

| Complexing/Capping Agents | Additives like urea and polymeric agents can control particle size and promote uniform morphologies. genvia.comresearchgate.net |

| Calcination Temperature | Higher temperatures generally lead to larger crystallite sizes and increased crystallinity. kashanu.ac.ir |

| Solvent and Precursor Concentration | These parameters significantly influence the final morphology and crystallite size of the product. researchgate.net |

pH and Concentration Effects in Wet Chemical Synthesis of this compound

In wet chemical synthesis methods, such as precipitation and sol-gel processes, the pH of the reaction solution and the concentration of precursors are pivotal in determining the characteristics of the final this compound product. These parameters directly influence nucleation and growth rates, which in turn affect particle size, morphology, and purity. ijcce.ac.irresearchgate.net

The pH of the synthesis medium plays a critical role in controlling the size and morphology of the nanoparticles. ijcce.ac.ir Generally, in nanoparticle synthesis, a high pH can lead to a high reduction rate. ijcce.ac.ir However, a very high pH (above 9 or 10) might result in an excessively high reduction rate, causing the aggregation of nanoparticles. ijcce.ac.ir Conversely, at low pH values (below 5), oxidation-reduction processes may be altered. ijcce.ac.ir For some nanomaterials, a decrease in pH can lead to an increase in particle size. ijcce.ac.ir The pH also affects the surface charge of the nanoparticles, influencing their stability and tendency to aggregate. ijcce.ac.ir For instance, in the synthesis of other metal oxides, adjusting the pH has been shown to be a key factor in controlling particle size and preventing the formation of undesired phases. kashanu.ac.ir

The concentration of the praseodymium precursor and other reagents, such as precipitating or complexing agents, also has a significant impact. In a modified sol-gel synthesis of this compound, both the concentration of the Pr³⁺ solution and the molar ratio of propylene oxide to Pr were systematically varied to control the final product. acs.org Similarly, in a nitrate combustion method using urea, varying the molar ratio of the praseodymium cation to urea resulted in different powder morphologies. genvia.com Higher urea content led to powders with higher inter-particulate porosity, likely due to a reduction in the primary particle size and subsequent increased aggregation. genvia.com

The interplay between pH and concentration is crucial. For example, in the co-precipitation method, adjusting the pH with a precipitating agent like NaOH is key. kashanu.ac.ir It is important to control the pH to avoid the formation of soluble complex ions before the desired hydroxide precipitates. kashanu.ac.ir The concentration of the precipitating agent can also be a determining factor in the morphology of the resulting nanostructures. kashanu.ac.ir

| Parameter | Influence on Wet Chemical Synthesis of this compound |

| pH | Controls nucleation and growth rates, affecting particle size, morphology, and stability. ijcce.ac.irresearchgate.net Extreme pH values can lead to aggregation or altered reactions. ijcce.ac.ir |

| Precursor Concentration | The concentration of the praseodymium salt and other reagents influences the final particle size and morphology. acs.orggenvia.com |

| Complexing/Precipitating Agent Concentration | The molar ratio of agents like urea or NaOH to the praseodymium cation is a key parameter for controlling particle characteristics. genvia.comkashanu.ac.ir |

Structural and Compositional Analysis of Praseodymium Oxide Systems

Crystalline Structure and Phase Transformations

The crystal structure of praseodymium oxide is not singular but exists in several forms, each with distinct stoichiometry and crystallographic arrangements. These structures are highly dependent on conditions such as temperature and oxygen partial pressure, leading to a rich landscape of phase transformations.

This compound exhibits significant polymorphism, with its various forms corresponding to different stoichiometric ratios of praseodymium to oxygen. The most commonly cited stoichiometries include Pr₂O₃, Pr₆O₁₁, and PrO₂.

Pr₂O₃ (Praseodymium(III) oxide): This is the sesquioxide form. It can exist in a light green hexagonal crystal structure. wikipedia.orgcymitquimica.com It also has a cubic bixbyite structure. wikipedia.orgnanografi.com

Pr₆O₁₁ (Praseodymium(III,IV) oxide): This mixed-valence oxide is the most stable form under ambient temperature and pressure. nanografi.comwikipedia.org It is a dark brown powder and possesses a cubic fluorite structure. nanografi.comwikipedia.org Pr₆O₁₁ is considered an oxygen-deficient modification of PrO₂. acs.org

PrO₂ (Praseodymium(IV) oxide): This dioxide form has a fluorite-type cubic structure. acs.orgekb.egwikipedia.org It is a dark brownish crystalline solid. wikipedia.org However, PrO₂ is thermally unstable and begins to decompose around 320-360 °C, releasing oxygen to form Pr₆O₁₁. wikipedia.orgvulcanchem.com

The stability and transformation between these phases are highly dependent on the surrounding atmosphere and temperature. For instance, the decomposition of praseodymium nitrate (B79036) hydrate (B1144303) in different gas atmospheres (oxygen, argon, or a mix) influences the resulting oxide phase, yielding either PrO₂ or the non-stoichiometric PrO₁.₈₃₃. ekb.eg The transition from PrO₂ to Pr₆O₁₁ is a critical phase transformation that occurs with increasing temperature. vulcanchem.comgenvia.com Further heating of Pr₆O₁₁ leads to additional phase transitions and partial reduction. genvia.com

| Compound | Formula | Common Crystal Structure | Appearance | Key Characteristics |

|---|---|---|---|---|

| Praseodymium(III) oxide | Pr₂O₃ | Hexagonal, Cubic (bixbyite) | Light green solid wikipedia.org | The sesquioxide form. wikipedia.org |

| Praseodymium(III,IV) oxide | Pr₆O₁₁ | Cubic fluorite-like wikipedia.org | Dark brown powder wikipedia.org | Most stable form at ambient conditions; mixed Pr³⁺/Pr⁴⁺ valence states. wikipedia.org |

| Praseodymium(IV) oxide | PrO₂ | Cubic fluorite acs.orgwikipedia.org | Dark brownish crystal wikipedia.org | Thermally unstable, decomposes to Pr₆O₁₁ upon heating. wikipedia.orgvulcanchem.com |

The crystal structures of praseodymium oxides are predominantly of two main types: fluorite-like and hexagonal.

Fluorite-like Structures: The cubic fluorite (CaF₂) structure is characteristic of PrO₂ and the stable Pr₆O₁₁ phase. wikipedia.orgacs.orgekb.egvulcanchem.com In the fluorite structure of PrO₂, each praseodymium ion is coordinated to eight oxygen ions. materialsproject.org Pr₆O₁₁ is considered a derivative of the fluorite structure, where some oxygen sites are vacant to accommodate the mixed Pr³⁺ and Pr⁴⁺ oxidation states. wikipedia.orgacs.orgekb.eg This oxygen deficiency is a key feature of its structure. Synthesis methods can influence the formation of these structures; for example, various techniques have been shown to produce nanostructured Pr₆O₁₁ with a cubic fluorite-like arrangement. acs.orgacs.org

Hexagonal Structures: The hexagonal A-type structure is one of the polymorphs of Pr₂O₃. wikipedia.orgacs.org This structure can be synthesized, for instance, as thin films on silicon substrates. aip.org However, the hexagonal form of Pr₂O₃ can be unstable when exposed to air and may transform into a cubic structure upon annealing. aip.org

The relationship between these structures is central to the phase transformations in the this compound system. For example, ultrathin films of this compound grown at high temperatures can adopt a hexagonal lattice structure, exposing the Pr₂O₃(0001) facet. rsc.org

A remarkable feature of the praseodymium-oxygen system is the existence of a homologous series of discrete, ordered phases with the general formula PrₙO₂ₙ₋₂. royalsocietypublishing.orgijraset.com These phases represent oxygen-deficient modifications of the fluorite structure and exist at lower temperatures with narrow homogeneity ranges. ekb.egroyalsocietypublishing.org

Members of this series include phases where 'n' can be 4, 7, 9, 10, 11, and 12, corresponding to compounds like Pr₇O₁₂, Pr₉O₁₆, and Pr₁₁O₂₀. royalsocietypublishing.orgresearchgate.net The most stable member at ambient conditions, Pr₆O₁₁ (where n=12 in a slightly different notation), is a part of this series. ekb.egroyalsocietypublishing.org These non-stoichiometric oxides are characterized by ordered arrangements of oxygen vacancies within the parent fluorite lattice. royalsocietypublishing.orgresearchgate.net

At higher temperatures, these discrete phases can transform into wide-range solid solutions: a body-centered cubic phase (σ) and a face-centered cubic phase (α) which itself has a composition range from approximately PrO₁.₇₂ to PrO₂. royalsocietypublishing.org The existence of these numerous, closely related phases is a direct consequence of the ease with which praseodymium can vary its oxidation state between +3 and +4, allowing for a high degree of oxygen non-stoichiometry. This high oxygen mobility is a key factor in the catalytic properties of praseodymium oxides. ekb.egresearchgate.net

To understand the dynamic phase transformations and structural changes in praseodymium oxides under reaction conditions, in situ and operando characterization techniques are indispensable.

X-ray Diffraction (XRD): High-temperature XRD (HT-XRD) is a powerful tool for studying the stability regions and phase transitions of praseodymium oxides. acs.org By performing isobaric studies (constant pressure, varying temperature), researchers can track the reduction and oxidation pathways, confirming the existence of single-phase and two-phase regions. acs.org Isothermal XRD studies (constant temperature, varying conditions) help in examining hysteresis effects associated with these transformations. acs.org For example, in situ HT-XRD has been used to observe the phase transition from PrO₂ to Pr₆O₁₁ and further to Pr₇O₁₂ as temperature increases. genvia.com It can also be used to monitor the transformation of hexagonal Pr₂O₃ films into cubic PrO₂ upon annealing in an oxygen atmosphere. aip.org

Selected Area Electron Diffraction (SAED): SAED, typically performed within a transmission electron microscope (TEM), provides crystallographic information from localized regions of a sample. This technique is crucial for identifying the crystal structure of individual nanoparticles or specific domains within a larger sample, complementing the bulk information obtained from XRD.

The combination of these techniques with thermal analysis (like TGA) provides a comprehensive picture of the structural evolution of praseodymium oxides as a function of temperature and atmosphere. genvia.comuji.es

Characterization of Oxygen-Deficient Modifications and Homologous Series in Praseodymium Oxides

Microstructural and Morphological Characterization

The performance of praseodymium oxides in various applications is often linked to their microstructure and morphology, especially when used in nanostructured forms. Electron microscopy techniques are central to this characterization.

SEM and TEM are essential tools for visualizing the morphology and internal structure of this compound materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the imaging of individual nanoparticles and even the atomic lattice. It is used to determine the size and shape of nanocrystalline domains, which are often in the range of tens of nanometers for nanostructured praseodymium oxides. acs.orgacs.org TEM analysis has confirmed the crystal structure of Pr₆O₁₁ and has been used to measure particle sizes, which often show good agreement with crystallite sizes calculated from XRD data. wikipedia.orgacs.org

These microscopy techniques are critical for correlating the synthesis method with the resulting nanostructure, which in turn influences the material's properties.

Atomic Force Microscopy (AFM) in this compound Surface Morphology Studies

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound films and nanoparticles. Studies have shown that the morphology of these materials is highly dependent on the preparation and processing conditions.

For instance, praseodymium aluminum oxide films deposited via atomic layer deposition exhibit a very smooth surface. An AFM scan of a 36 nm thick film, even after aggressive annealing at 850 °C, revealed a root mean square (RMS) roughness of only 0.17 nm, which is comparable to the bare silicon substrate. harvard.edu This exceptional smoothness is attributed to the amorphous nature of the film and a high density of nucleation sites, promoting layer-by-layer growth. harvard.edu Similarly, ultrasmooth surfaces with an RMS roughness of less than 0.2 nm have been achieved for indium-praseodymium oxide thin films grown from an aqueous solution, a desirable characteristic for electronic device applications. mdpi.commdpi.com

In contrast, the morphology of praseodymium-doped indium zinc oxide (PrIZO) thin films is significantly influenced by annealing temperature. As-deposited films show an uneven surface with numerous small protrusions. mdpi.com With increasing annealing temperature, these protrusions diminish, leading to a smoother surface. A significant improvement in morphology, with a low roughness of 0.72 nm, is observed after annealing at 300 °C. mdpi.com The oxygen partial pressure during deposition also affects the surface morphology of PrIZO thin films. researchgate.net

Furthermore, AFM has been used to study the growth of ultrathin this compound layers on ruthenium substrates, revealing the formation of islands up to 3 nm high. rsc.org

Particle Size Distribution and Morphology Control in this compound Nanoparticles

The control of particle size and morphology of this compound nanoparticles is crucial for their application in various fields. Several synthesis methods are employed to achieve desired characteristics.

Common synthesis techniques for this compound nanoparticles include chemical precipitation, sol-gel processes, hydrothermal synthesis, and thermal decomposition of praseodymium salts. These methods allow for control over particle size and morphology. The resulting nanoparticles are typically spherical or near-spherical. powdernano.com

The use of additives, such as urea (B33335), during synthesis can significantly influence the final morphology. In one study, urea was used as a complexing agent to produce monodispersed nanoparticles through homogeneous precipitation. genvia.com High-resolution transmission electron microscopy (HR-TEM) revealed that without urea, the particles had a highly heterogeneous size and variable shapes. The addition of urea led to a very homogeneous distribution of smaller, spherical crystallites. genvia.com However, a tendency for these nanoparticles to form aggregates was also noted. genvia.com

The calcination temperature of precursors, like praseodymium oxalate (B1200264), also plays a critical role. Scanning electron microscopy (SEM) analysis has shown that a calcination temperature of 750 °C is optimal for achieving a narrow particle size distribution (PSD). acs.org Particle size analysis confirmed that the median diameter (D50) stabilizes at temperatures above 700 °C. acs.org Commercially available this compound nanopowders are offered with particle sizes ranging from 15-55 nm and specific surface areas between 50-150 m²/g. powdernano.comnanografi.comnanochemazone.org

Spectroscopic and Elemental Analysis

Spectroscopic and elemental analysis techniques are indispensable for understanding the chemical composition, oxidation states, and elemental distribution within this compound systems.

X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the elemental composition and, crucially, the oxidation states of elements in this compound.

The Pr 3d core level spectrum is characteristic of the praseodymium oxidation state. For Pr₂O₃, the spectrum shows a distinct splitting into four peaks due to initial and final state effects. rsc.org The binding energies of the Pr 3d₅/₂ and Pr 3d₃/₂ peaks are used to identify the oxidation states. For instance, in Pr₂O₃, the Pr 3d₅/₂ peak appears around 932.9 eV to 933.2 eV. aip.orgresearchgate.netconicet.gov.ar In contrast, the Pr 3d₅/₂ peak for Pr(IV) is found at approximately 935.0 eV. researchgate.net The presence of both Pr³⁺ and Pr⁴⁺ states, characteristic of the mixed-valence compound Pr₆O₁₁, is confirmed when the Pr 3d₅/₂ binding energy lies between these values. researchgate.net

Deconvolution of the Pr 3d spectrum allows for the quantification of the different oxidation states. For example, in Ce-Pr mixed oxides, a higher surface concentration of Pr³⁺ relative to Ce³⁺ has been observed, suggesting that the Pr⁴⁺/Pr³⁺ redox couple is key to the material's enhanced redox properties. conicet.gov.ar XPS studies on this compound on a tungsten surface showed that deposited praseodymium metal oxidizes to Pr₂O₃. aip.org The O 1s spectrum is also analyzed to distinguish between different oxygen species, such as lattice oxygen (Pr-O bonds), which typically appears at lower binding energies (around 528.8 eV), and other oxygen-containing species. nih.govmdpi.com

| Material | Pr 3d₅/₂ Binding Energy (eV) | Inferred Oxidation State |

|---|---|---|

| Pr₂O₃ | 932.9 - 933.2 | Pr³⁺ |

| PrO₂ | ~935.0 | Pr⁴⁺ |

| Pr₆O₁₁ | Between Pr³⁺ and Pr⁴⁺ values | Mixed Pr³⁺/Pr⁴⁺ |

| Metallic Pr | 928.9 | Pr⁰ |

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Research

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying the bonding within this compound and its precursors.

The FTIR spectrum of this compound typically shows a characteristic absorption band corresponding to the Pr-O stretching vibration. This peak is observed in the lower wavenumber region, for example, around 593 cm⁻¹. researchgate.net The position of this band can be sensitive to changes in the material's structure. researchgate.net

FTIR is also extensively used to monitor the thermal decomposition of praseodymium precursors, such as acetates and oxalates. researchgate.netresearchgate.netcapes.gov.br The spectra reveal the presence of various functional groups in the precursors and their disappearance as they decompose to form the oxide. For example, the decomposition of praseodymium acetate (B1210297) involves intermediate oxycarbonate species, which are identified by their characteristic IR absorption bands. researchgate.netresearchgate.net

Additionally, FTIR can detect the presence of adsorbed species on the surface of this compound. For instance, absorption bands around 3445 cm⁻¹ are often attributed to the O-H stretching vibration of adsorbed water. researchgate.netekb.eg The presence of carbonate species, which can form upon exposure to the atmosphere, can also be identified. osti.govminsky.ai

Energy Dispersive X-ray Spectroscopy (EDX) for this compound Elemental Distribution

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is used to determine the elemental composition and distribution within this compound materials.

EDX analysis confirms the presence of praseodymium and oxygen in the synthesized materials. researchgate.net It is also used to verify the incorporation of dopants into the this compound lattice or the successful decoration of other materials with this compound. For example, in praseodymium-decorated graphene oxide, EDX elemental mapping shows the distribution of praseodymium nanoparticles across the graphene oxide sheets. rsc.org Similarly, in infiltrated electrodes for solid oxide cells, EDX mapping reveals the distribution of this compound throughout the electrode structure, which is crucial for its performance. genvia.com

This technique is particularly useful for analyzing the homogeneity of composite materials and ensuring the intended elemental composition has been achieved. researchgate.netscience.govnih.gov

Thermal Analysis (DTA/TGA) of this compound Precursors and Phases

Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are essential for studying the thermal decomposition of this compound precursors and the phase transitions of the oxide itself.

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. Together, they provide information about dehydration, decomposition, and phase change events.

The thermal decomposition of praseodymium salts like acetate, oxalate, and nitrate has been extensively studied using TGA/DTA. researchgate.netosti.govakjournals.com For example, the decomposition of praseodymium acetate monohydrate proceeds through several stages, including dehydration, the formation of intermediate oxycarbonates, and finally, the formation of this compound (Pr₆O₁₁). researchgate.netcapes.gov.brakjournals.comcdnsciencepub.com TGA/DTA can determine the specific temperatures at which these transitions occur.

Raman Spectroscopy for this compound Vibrational and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials, offering detailed information about crystal structure, phase composition, and defects. nanografi.comspectroscopyonline.com In the context of metal oxides, the analysis of Raman spectra requires an understanding of how atoms move within a crystal lattice, as these materials often exist as crystals without discrete molecular units. spectroscopyonline.com The vibrational spectra can provide a molecular-level fingerprint, revealing details about structure and bonding. nanografi.com

For this compound, which most commonly exists as the mixed-valence Pr₆O₁₁, the crystal structure is a cubic fluorite (CaF₂) type. wikipedia.org This structure belongs to the Fm-3m space group. Group theory predicts a single Raman-active mode for the ideal fluorite structure, corresponding to the F₂g symmetry. This mode involves the symmetric vibration of oxygen atoms around the stationary metal cations. Therefore, the Raman spectrum of stoichiometric, perfectly crystalline PrO₂ would be expected to show a single, sharp peak.

However, in the non-stoichiometric Pr₆O₁₁, which is considered an oxygen-deficient version of PrO₂, the presence of oxygen vacancies and the mixed Pr³⁺/Pr⁴⁺ valence states lead to a relaxation of the selection rules. wikipedia.org This results in a more complex Raman spectrum. The main F₂g peak, typically observed around 460-470 cm⁻¹ in related fluorite oxides like CeO₂, is often broadened and may be accompanied by other weaker bands. These additional features can be attributed to defect-induced modes, providing insight into the local structural disorder and the concentration of oxygen vacancies within the lattice. The position, width, and intensity of the F₂g mode are sensitive to factors such as particle size, strain, and the degree of non-stoichiometry, making Raman spectroscopy a valuable tool for characterizing the structural integrity of this compound systems.

Surface Chemistry and Acidity Studies of Praseodymium Oxides

The surface properties of praseodymium oxides, including acidity, surface area, and oxygen exchange capabilities, are defining characteristics for their application in catalysis and other surface-driven processes.

Adsorption Studies for this compound Surface Acidity and Hydroxyl Group Characterization

The nature and strength of acid sites on the surface of this compound can be effectively probed using molecular adsorption techniques, particularly Fourier Transform Infrared Spectroscopy (FTIR) with probe molecules like carbon monoxide (CO). ekb.eg Studies on non-stoichiometric this compound (PrO₁.₈₃₃) have revealed important details about its surface acidity. ekb.egekb.eg

The adsorption of CO at low temperatures onto the surface of PrO₁.₈₃₃ indicates the presence of Lewis acid sites. ekb.eg Research has identified two distinct types of Lewis acid sites on this material. The interaction of CO with these sites leads to the appearance of specific bands in the IR spectrum. For instance, a band observed at 2165 cm⁻¹ is attributed to CO molecules adsorbed on strong Lewis acid sites, while another band appearing at a lower frequency of 2148 cm⁻¹ is associated with CO interacting with weaker Lewis acid sites. ekb.eg The slight shift to lower frequencies for the adsorbed CO compared to gaseous CO suggests a strong interaction with the Lewis acid sites. ekb.eg

In addition to acidic sites, the surface of this compound features hydroxyl (OH) groups, which can influence surface reactions. FTIR studies have shown that the non-stoichiometric PrO₁.₈₃₃ displays different types of surface hydroxyl groups. ekb.egekb.eg These OH groups are crucial as they can act as Brønsted acid or base sites and participate in surface reactions. The characterization of these groups is often achieved by observing their vibrational frequencies in the IR spectrum. mdpi.com

Porosity and Surface Area Analysis of this compound (e.g., BET)

The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules (commonly nitrogen at 77 K) onto a solid surface, is a standard technique for determining the specific surface area and porosity of materials. wikipedia.orgresearchgate.net The synthesis conditions significantly influence these textural properties in praseodymium oxides.

Studies have shown that the atmosphere used during the thermal decomposition of a praseodymium precursor has a marked effect on the resulting oxide's surface area and porosity. ekb.eg For example, this compound prepared by decomposing praseodymium nitrate hydrate under different gas flows exhibits varied characteristics. Decomposition in an argon or an argon/oxygen atmosphere tends to produce PrO₁.₈₃₃ with a larger surface area and enhanced mesoporosity compared to decomposition in a pure oxygen atmosphere, which favors the formation of PrO₂. ekb.egekb.eg

The table below summarizes the textural properties of this compound prepared by calcining the precursor at 600°C under different atmospheres, as determined by N₂ adsorption-desorption analysis.

| Preparation Atmosphere | Resulting Phase | BET Surface Area (S_BET) [m²/g] | Total Pore Volume (V_p) [cm³/g] | Mean Pore Radius (r̄) [Å] |

| Argon | PrO₁.₈₃₃ | 15.3 | 0.091 | 119.0 |

| Argon/Oxygen (1:1) | PrO₁.₈₃₃ | 12.3 | 0.082 | 133.3 |

| Oxygen | PrO₂ | 4.8 | 0.021 | 87.5 |

| Data sourced from research on praseodymia prepared from praseodymium nitrate hydrate. ekb.eg |

These findings highlight that processing parameters are key to tailoring the surface characteristics of this compound for specific applications where high surface area and controlled porosity are desired. ekb.eg

Oxygen Stoichiometry and Oxygen Storage/Release Capability in this compound Systems

A critical feature of the this compound system is its ability to store and release oxygen, a property known as oxygen storage capacity (OSC). This capability stems from the facile redox transition between Pr³⁺ and Pr⁴⁺ ions, allowing the material's oxygen stoichiometry to change in response to the surrounding atmosphere. wikipedia.org The most stable oxide, Pr₆O₁₁, can be reduced to Pr₂O₃, releasing oxygen in the process. cecri.res.inresearchgate.net

This compound is considered a promising OSC material, potentially superior to the widely studied ceria (CeO₂) because the reduction of Pr₆O₁₁ to Pr₂O₃ occurs more readily than the reduction of CeO₂ to Ce₂O₃. cecri.res.inresearchgate.net This property is particularly valuable in applications like three-way catalysis for automotive exhaust treatment, where the material must buffer oxygen levels by storing it under lean (oxygen-rich) conditions and releasing it under rich (fuel-rich) conditions. cecri.res.in

The OSC of this compound can be significantly enhanced by forming solid solutions with other oxides, such as zirconia (ZrO₂). cecri.res.inresearchgate.net Creating Pr₁-ₓZrₓO₂-δ solid solutions can improve the thermal stability and redox properties. researchgate.net Studies using temperature-programmed reduction (TPR) have shown that these mixed oxides exhibit hydrogen uptake and CO oxidation at lower temperatures compared to analogous ceria-zirconia systems. researchgate.net The addition of praseodymium to ceria-based materials also enhances OSC by creating more surface oxygen vacancies and facilitating the mobility of oxygen species. researchgate.net This promotion effect is attributed to the combined redox behavior of the Ce⁴⁺/Ce³⁺ and Pr⁴⁺/Pr³⁺ couples and an enrichment of oxygen vacancies in the mixed oxide structure. researchgate.net

Advanced Research Applications of Praseodymium Oxide

Electronic and Electrochemical Device Applications

Praseodymium Oxide as High-k Dielectric Materials for MOS Structures

This compound (Pr₂O₃) and its silicates are being extensively investigated as high-k dielectric materials to replace silicon dioxide (SiO₂) in metal-oxide-semiconductor (MOS) devices. jtit.pl As the dimensions of complementary metal-oxide-semiconductor (CMOS) transistors continue to shrink, the thickness of the SiO₂ gate dielectric has reached a point where quantum mechanical tunneling leads to excessive leakage currents and power dissipation. High-k materials allow for a physically thicker gate dielectric while maintaining the same capacitance, thereby reducing leakage currents.

This compound is a promising candidate due to its high dielectric constant (k ≈ 30), good thermal stability, and low lattice mismatch with silicon (0.5%). Research has demonstrated that Pr₂O₃ can be epitaxially grown on silicon, leading to high-quality interfaces. jtit.pl Functional MOSFETs have been fabricated using Pr₂O₃ as the gate dielectric, showing promising electrical characteristics. jtit.pl

Studies have explored various deposition techniques, including metal-organic chemical vapor deposition (MOCVD) and reactive RF sputtering. researchgate.net The electrical properties of the resulting films are highly dependent on the deposition conditions and post-deposition annealing. For example, Pr₂O₃ gate dielectrics with a TaN metal gate annealed at 700°C have shown high capacitance, low flatband voltage, and low leakage currents. These films also exhibit negligible charge trapping under high constant voltage stress, which is attributed to a well-crystallized Pr₂O₃ layer and a reduction in the thickness of the interfacial layer and praseodymium silicate.

Solid Oxide Fuel Cell (SOFC) Components Utilizing this compound

This compound and its doped derivatives are key materials in the development of intermediate-temperature solid oxide fuel cells (IT-SOFCs), which operate at temperatures between 600 and 800°C.

Praseodymium-Doped Electrolytes and Cathodes in SOFCs

Electrolytes: Doped ceria is a leading candidate for electrolytes in IT-SOFCs due to its high ionic conductivity in the intermediate temperature range. researchgate.net Praseodymium is used as a co-dopant in ceria-based electrolytes, such as samarium-doped ceria (SDC) or gadolinium-doped ceria (GDC), to enhance their properties. researchgate.netresearchgate.net Co-doping with praseodymium can increase the oxygen ionic conductivity by influencing the grain boundary conditions and increasing the concentration of oxygen vacancies. researchgate.net For instance, in Sm-Pr co-doped ceria, the presence of praseodymium has been shown to decrease both the ohmic and polarization resistances of the cell. researchgate.net The synthesis method plays a crucial role in determining the final properties, with techniques like the EDTA-citrate method and microwave-assisted co-precipitation being used to produce nanocrystalline powders with desired characteristics. researchgate.netnitk.ac.in

Cathodes: Praseodymium-containing mixed oxides are also extensively studied as cathode materials for IT-SOFCs. The performance of the cathode is often limited by the kinetics of the oxygen reduction reaction (ORR) at lower operating temperatures. researchgate.net Praseodymium-based perovskites, such as PrBa₀.₅Sr₀.₅Co₁.₅Fe₀.₅O₅₊δ (PBSCF), have been fabricated into nanofiber networks. researchgate.net This three-dimensional structure provides high porosity and a large interfacial area, which significantly improves the ORR kinetics. researchgate.net

Oxygen Reduction Reaction (ORR) Enhancement with this compound Coatings

The performance of solid oxide fuel cells is often limited by the slow kinetics of the oxygen reduction reaction (ORR) at the cathode. elsevier.eselsevier.esmdpi.com To address this, researchers have focused on using nanoscale this compound (PrOₓ) as a catalyst to boost the ORR activity of conventional cathode materials. elsevier.eselsevier.es One widely used industrial material, the lanthanum strontium manganite–yttria-stabilized zirconia (LSM–YSZ) composite electrode, is known for its stability but suffers from performance degradation, especially at lower temperatures. mdpi.comnih.govacs.org

A breakthrough in this area involves a rapid and cost-effective catalyst coating technology. nih.gov Scientists have developed a cathodic electrochemical deposition (CELD) method to apply a uniform, nanoscale layer of PrOₓ onto the surface of LSM-YSZ electrodes. elsevier.eselsevier.esnih.gov This process is remarkably efficient, taking only about four minutes to complete at room temperature and atmospheric pressure. elsevier.eselsevier.es It involves immersing the electrode in a solution containing praseodymium ions and applying an electric current, which causes a precipitate to form and coat the electrode surface. elsevier.eselsevier.es After a simple drying process, this coating transforms into a stable oxide layer that actively promotes the ORR. elsevier.eselsevier.es

The results of this PrOₓ coating are substantial. The enhanced electrodes have demonstrated an impressive 89% reduction in polarization resistance at high temperatures, with this performance sustained for over 400 hours. nih.govacs.org Cells with the coated cathodes achieved a peak power density of 418 mW/cm² at 650°C, outperforming other cathode materials. nih.govacs.org The addition of PrOₓ has also been shown to decrease the total polarization resistance of other cathode materials, such as [Ca₂CoO₃-δ]q[CoO₂] (C349), by approximately eight times in pure oxygen at 700°C. acs.org This improvement is primarily attributed to a significant decrease in the resistance related to charge-transfer processes on the electrode surface. acs.org Furthermore, infiltrating lanthanum nickelate Ruddlesden-Popper (RP) type electrodes with PrOₓ has led to a seven to seventeen-fold reduction in total polarization resistance at 700°C. mdpi.com The PrOₓ acts as a catalyst for the dissociative adsorption of oxygen and enhances charge transfer, showcasing its potential for developing cobalt- and strontium-free oxygen electrodes. mdpi.com

Table 1: Performance Enhancement of SOFC Cathodes with this compound Coating

| Cathode Material | Coating/Infiltration | Performance Improvement | Operating Temperature | Reference |

|---|---|---|---|---|

| LSM-YSZ | PrOₓ Coating (CELD) | 89% reduction in polarization resistance; 418 mW/cm² peak power density | 650°C | nih.govacs.org |

| [Ca₂CoO₃-δ]q[CoO₂] (C349) | PrOₓ Addition | ~8 times decrease in total polarization resistance | 700°C | acs.org |

| La₂NiO₄₊δ (L2N1) | PrOₓ Infiltration | ~7 times decrease in total polarization resistance | 700°C | mdpi.com |

| La₄Ni₃O₁₀₋δ (L4N3) | PrOₓ Infiltration | ~17 times decrease in total polarization resistance | 700°C | mdpi.com |

Electrochemical Impedance Spectroscopy (EIS) in this compound-Based SOFC Performance Evaluation

Electrochemical Impedance Spectroscopy (EIS) is a critical diagnostic tool for evaluating the performance of SOFCs, allowing researchers to distinguish between different sources of resistance within the cell. researchgate.netdntb.gov.ua In studies involving PrOₓ, EIS is used to analyze the electrochemical behavior and quantify the impact of the this compound on cell performance. dntb.gov.uaresearchgate.net By applying a small AC voltage over a range of frequencies, an impedance spectrum is generated, which can be used to separate the ohmic resistance (from electrolytes and electrodes) and the polarization resistance (from electrochemical reactions at the electrodes). researchgate.netresearchgate.netnih.gov

In low-temperature SOFCs (LT-SOFCs) using a this compound interlayer between the cathode and the electrolyte, EIS analysis revealed that while the ohmic resistance increased slightly with the interlayer thickness, the faradaic (polarization) resistance was significantly reduced. dntb.gov.uaresearchgate.net This reduction in polarization resistance is attributed to the creation of more reaction sites for the ORR, facilitated by the catalytic activity of PrOₓ. dntb.gov.uaresearchgate.net The mixed valence states of praseodymium (Pr³⁺/Pr⁴⁺) and the presence of oxygen vacancies are key to this enhanced catalytic activity. dntb.gov.uaresearchgate.net Pr³⁺ helps form oxygen vacancies, which improves oxygen ion conductivity, while Pr⁴⁺ enhances the reversible redox activity. dntb.gov.uaresearchgate.net

EIS measurements on cells with PrOₓ-modified cathodes typically show that the high-frequency arc in the Nyquist plot, associated with charge-transfer processes, is significantly smaller compared to unmodified cells. acs.orgresearchgate.net For instance, infiltration of PrOₓ into a multiphase NSC (Nd₀.₆Sr₀.₄CoO₃₋δ) cathode reduced the polarization resistance from 0.1 Ω cm² to 0.05 Ω cm² at 700°C. researchgate.net Similarly, analysis using the Distribution of Relaxation Times (DRT) technique on EIS data has confirmed that introducing this compound into a cathode significantly decreases the resistance of electrode reaction stages at medium frequencies, which are associated with the cathodic reaction. researchgate.net This detailed analysis helps pinpoint the specific processes—such as gas diffusion, charge transfer, and surface exchange—that are improved by the this compound catalyst. researchgate.netresearchgate.net

Gas and Humidity Sensing Applications of this compound

The unique electronic and surface properties of this compound, particularly its ability to facilitate redox reactions and host oxygen vacancies, make it a promising material for gas and humidity sensing applications.

Cataluminescence (CTL) Sensing of Organic Compounds with this compound

Cataluminescence (CTL) is the emission of light during a catalytic oxidation reaction on the surface of a solid material, a phenomenon that can be harnessed for highly sensitive gas sensing. mit.edu Nano-praseodymium oxide (specifically nano-Pr₆O₁₁) has been successfully utilized as a sensing material for the detection of trace amounts of acetophenone (B1666503), a potential biomarker for certain diseases found in exhaled breath. mit.eduacs.org

In a study, a CTL sensor based on hydrothermally synthesized nano-Pr₆O₁₁ demonstrated high sensitivity and selectivity for acetophenone. mit.edu The sensor operates based on the light emitted when acetophenone undergoes catalytic oxidation on the surface of the heated nanomaterial. mit.edu Under optimal conditions, including a working temperature of 248°C and a detecting wavelength of 425 nm, the sensor showed a linear response to acetophenone concentrations ranging from 15 to 280 mg/m³ (2.8–52 ppm). mit.eduacs.org The limit of detection was found to be as low as 4 mg/m³ (0.7 ppm), highlighting the sensor's high sensitivity. mit.eduacs.org

A key advantage of this this compound-based sensor is its excellent selectivity. mit.eduacs.org It exhibited a strong CTL response to acetophenone but showed no or very weak responses to other common organic compounds such as various alcohols (methanol, ethanol), aldehydes (formaldehyde, acetaldehyde), and aromatic hydrocarbons (toluene, xylene). mit.eduacs.org This high selectivity makes it a promising candidate for practical applications in clinical breath analysis. mit.edu

Table 2: Analytical Characteristics of Nano-Pr₆O₁₁ CTL Sensor for Acetophenone

| Parameter | Value | Reference |

|---|---|---|

| Sensing Material | Nano-Praseodymium Oxide (nano-Pr₆O₁₁) | mit.edu |

| Target Analyte | Acetophenone | mit.eduacs.org |

| Linear Range | 15–280 mg/m³ (2.8–52 ppm) | mit.eduacs.org |

| Limit of Detection (S/N=3) | 4 mg/m³ (0.7 ppm) | mit.eduacs.org |

| Optimal Temperature | 248 °C | mit.edu |

| Optimal Wavelength | 425 nm | mit.edu |

Chemoresistive Sensing Mechanisms of this compound

Chemoresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. osti.govrsc.org The sensing mechanism for metal oxide semiconductors is primarily based on the adsorption and desorption of gas molecules on the material's surface, which alters the charge carrier concentration and thus the resistance. osti.govrsc.org

In the case of n-type semiconductor oxides, oxygen from the air adsorbs onto the surface and traps electrons from the conduction band, forming a high-resistance depletion layer. osti.gov When a reducing gas is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band and causing a decrease in resistance.

This compound exhibits properties that are highly relevant to chemoresistive sensing. Recent research has demonstrated a chemoresistive sensor for xylene based on hollow this compound (Pr₆O₁₁) nanospheres. researchgate.net The performance of such sensors is influenced by factors like operating temperature and the morphology of the nanomaterial, which affects the active surface area available for gas interaction. acs.org

Furthermore, praseodymium is used as a dopant to enhance the performance of other metal oxide sensors, particularly in mitigating humidity interference. mdpi.com The mixed-valence states of praseodymium (Pr³⁺/Pr⁴⁺) allow for reversible redox reactions that can remove hydroxyl groups from adsorbed water molecules. nih.gov This action helps to reduce the "poisoning" effect of humidity and maintains the sensor's sensitivity to the target analyte. nih.gov The ability of this compound to host a high concentration of oxygen vacancies is also crucial, as these vacancies act as active sites for gas adsorption and reaction, thereby enhancing the sensing response. elsevier.es

Resistive Switching (RS) Phenomena in this compound Films

Resistive switching (RS) is a physical phenomenon observed in certain materials where their electrical resistance can be reversibly changed by applying an external voltage or current. This property is the basis for next-generation non-volatile memory technologies like Resistive Random Access Memory (ReRAM).

While pure this compound is being explored, much research has focused on its role as a dopant in other well-established resistive switching materials like hafnium oxide (HfO₂). Doping HfO₂ with praseodymium has been shown to significantly improve its resistive switching characteristics. In metal-insulator-metal (MIM) device structures, these Pr-doped HfO₂ films exhibit stable and reproducible bipolar resistive switching.

The underlying mechanism for this behavior in metal oxides is often the Valence Change Mechanism (VCM). The VCM involves the migration of anions, typically oxygen vacancies, under an applied electric field. This migration leads to the formation and rupture of conductive filaments composed of these oxygen vacancies within the oxide layer. Applying a positive voltage (a 'SET' operation) can cause oxygen ions to drift, leaving behind a filament of vacancies that connects the two electrodes and switches the device to a low resistance state (LRS). Applying a negative voltage (a 'RESET' operation) can rupture this filament, returning the device to a high resistance state (HRS).

Studies on Pr-doped HfO₂ films grown by atomic layer deposition have shown that they exhibit lower switching voltages and currents compared to undoped HfO₂. This is advantageous as it translates to lower power consumption for the memory device. Furthermore, the praseodymium-doped films demonstrate excellent endurance, maintaining stable switching behavior for over 10,000 cycles with low variability in the resistance states. Praseodymium has also been used as a component in more complex perovskite oxides, such as Pr₀.₇Ca₀.₃MnO₃, which are also studied for their resistive switching properties.

Table 3: Resistive Switching Parameters of Pr-Doped HfO₂ Films

| Parameter | Observation | Reference |

|---|---|---|

| Switching Mechanism | Valence Change Mechanism (VCM) based on oxygen vacancy filaments | |

| Effect of Pr-Doping | Lower commutation voltages and currents | |

| Endurance | Stable performance over 10⁴ switching cycles | |

| Variability | Low variability of resistance state currents |

Electrochemical Energy Storage Systems Utilizing this compound (e.g., Supercapacitors)

This compound is emerging as a valuable electrode material for electrochemical energy storage systems, particularly supercapacitors, due to its high electrical conductivity and redox activity. The most stable form, Pr₆O₁₁, exhibits high conductivity attributed to electron hopping between the mixed valence states (Pr³⁺/Pr⁴⁺) of the praseodymium ions in its lattice. This redox activity makes it favorable for pseudocapacitive energy storage, which relies on fast and reversible faradaic reactions at the electrode surface.

However, pure this compound can suffer from limitations like insufficient active sites and poor cycling stability, which can be addressed by creating composite materials. Researchers have synthesized nanocomposites of this compound with conductive polymers like polypyrrole (PPy) and other materials such as graphene and cobalt oxide.

For example, core-shell nanocomposites of Pr₆O₁₁ nanoparticles and polypyrrole (Pr₆O₁₁/PPy) have been synthesized using an in-situ polymerization technique. These composites exhibit a high specific capacitance of 400 F/g at a current density of 10 mA/cm². In another study, a honeycomb-structured composite of this compound (Pr₂O₃), cobalt oxide (Co₃O₄), and reduced graphene oxide (rGO) was grown directly on nickel foam. This binder-free electrode delivered an exceptionally high specific capacitance of 3316 F/g at a current density of 1 A/g in a three-electrode system.

When assembled into a symmetric supercapacitor device, this Pr₂O₃/Co₃O₄/rGO composite demonstrated an energy density of 74.8 Wh/kg and a power density of 300 W/kg. It also showed remarkable stability, retaining 82% of its initial capacitance after 35,000 charge-discharge cycles. Similarly, composites of praseodymium sesquioxide (Pr₂O₃) and a copper-based metal-organic framework (MOF) have been fabricated for hybrid supercapacitors. A device using this composite as the positive electrode and activated carbon as the negative electrode achieved a specific capacity of 310 C/g, an energy density of 67 Wh/kg, and a power density of 6114 W/kg, with 98% capacity retention. These findings highlight the significant potential of this compound-based composites for developing high-performance and durable energy storage devices.

Optical and Photonic Applications

The unique electronic configuration of the praseodymium ion (Pr³⁺) gives rise to a complex energy level structure and multiple electronic transitions, which are harnessed for various light-based technologies. tci-thaijo.org

The doping of glass with rare earth elements like this compound significantly enhances its optical and spectroscopic properties. researchgate.net These doped glasses are of great interest for scientific and industrial applications, including lasers, amplifiers, and sensors. researchgate.net

The trivalent praseodymium ion (Pr³⁺) possesses a characteristic energy level structure that facilitates numerous electronic transitions, making it a valuable activator for luminescent materials. tci-thaijo.org The ground state of the Pr³⁺ ion is ³H₄. tci-thaijo.orgmdpi.com From this ground state, the ion can be excited to various higher energy levels, including ³P₂, ³P₁, ³P₀, ¹D₂, ¹G₄, and ³F₄,₃,₂. researchgate.nettci-thaijo.org

These transitions are responsible for the absorption and emission of light in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com For instance, excitation of the ³P₂ state can lead to visible emission from several excited states. mdpi.com The specific transitions and their corresponding wavelengths are highly dependent on the host glass matrix. mdpi.com

A study on praseodymium-doped phospho-tellurite glasses identified excitation bands at 444 nm, 469 nm, and 482 nm, corresponding to the ³H₄ → ³P₂, ³H₄ → ³P₁, and ³H₄ → ³P₀ transitions, respectively. tci-thaijo.org The subsequent emission spectra showed prominent bands at 489 nm (³P₀ → ³H₄), 527 nm (³P₁ → ³H₅), 602 nm (¹D₂ → ³H₄), 644 nm (³P₀ → ³F₂), and 688 nm (³P₁ → ³F₄). tci-thaijo.org

The energy level diagram of Pr³⁺ ions in inorganic glasses indicates the potential for multiple visible and near-infrared emission transitions. mdpi.com The relative intensities and positions of these emission bands are strongly influenced by the composition of the glass host. mdpi.com

Table 1: Key Electronic Transitions of Pr³⁺ Ions in Glass Matrices

| Transition | Excitation/Emission | Approximate Wavelength (nm) | Reference |

|---|---|---|---|

| ³H₄ → ³P₂ | Excitation | 444 | tci-thaijo.org |

| ³H₄ → ³P₁ | Excitation | 469 | tci-thaijo.org |

| ³H₄ → ³P₀ | Excitation | 482 | tci-thaijo.org |

| ³P₀ → ³H₄ | Emission | 489 | tci-thaijo.org |

| ³P₁ → ³H₅ | Emission | 527 | tci-thaijo.org |

| ¹D₂ → ³H₄ | Emission | 602 | tci-thaijo.org |

| ³P₀ → ³F₂ | Emission | 645 | mdpi.com |